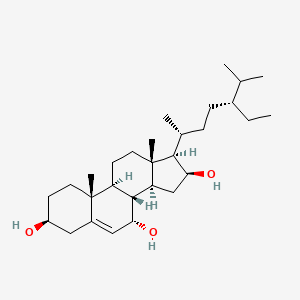

3,7,16-Trihydroxystigmast-5-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H50O3 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1 |

InChI Key |

GSNYNPKRIFCZGN-PSPMEKIFSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source discovery, isolation, and characterization of the steroidal compound 3,7,16-Trihydroxystigmast-5-ene. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking detailed insights into the origins and experimental protocols associated with this phytocompound.

Executive Summary

This compound, a significant steroidal molecule, was first isolated and identified from the bark of Amoora yunnanensis. This discovery was detailed in a seminal study published in Acta Botanica Sinica in 2001. This guide synthesizes the available data from this primary source and subsequent reviews, presenting the experimental methodologies, co-isolated compounds, and known biological context in a structured and accessible format.

Natural Source and Discovery

The primary and thus far only documented natural source of this compound is the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family. The initial discovery and structural elucidation were carried out by Luo, X. D., Wu, S. H., Ma, Y. B., & Wu, D. G., and published in 2001. Their work involved the systematic phytochemical investigation of an ethanol (B145695) extract of the plant's bark, leading to the isolation of this novel steroid alongside several other known compounds.

Co-isolated Phytochemicals

The investigation of the ethanolic extract of Amoora yunnanensis bark yielded a total of eight compounds. The identification of these co-occurring phytochemicals provides valuable context for understanding the chemical profile of the source organism.

| Compound ID | Compound Name | Compound Type | Status |

| 1 | 3β,7α,16β-Trihydroxystigmast-5,22-diene | Sterol | New |

| 2 | 3β,7α,16β-Trihydroxystigmast-5-ene | Sterol | New |

| 3 | Ergosta-5,24(28)-dien-3β,7α-diol | Sterol | Known |

| 4 | Ergosta-5,24(28)-dien-3β,7β,16β-triol | Sterol | Known |

| 5 | β-Amyrone | Triterpenoid | Known |

| 6 | β-Amyrin | Triterpenoid | Known |

| 7 | 11α,12α-Epoxy-14-taraxeren-3-one | Triterpenoid | Known |

| 8 | 6-Guaiene-4α,10α-diol | Sesquiterpene | Known |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process of extraction and chromatographic separation. The structural determination was accomplished through spectroscopic analysis.

Extraction and Isolation Workflow

The following diagram illustrates the general workflow for the extraction and isolation of steroidal compounds from the bark of Amoora yunnanensis.

Caption: General workflow for the isolation of this compound.

Methodological Details

Based on the primary literature, the following steps were undertaken:

-

Plant Material Collection and Preparation: The bark of Amoora yunnanensis was collected and air-dried. The dried material was then pulverized to increase the surface area for efficient extraction.

-

Extraction: The powdered bark was subjected to extraction with ethanol (EtOH) at room temperature. This process yields a crude ethanolic extract after the removal of the solvent.

-

Chromatographic Separation: The crude extract was then subjected to column chromatography over silica gel. A gradient elution system was likely employed, using solvents of increasing polarity to separate the components of the extract into different fractions.

-

Purification: The fractions containing the compounds of interest were further purified using repeated column chromatography, potentially including techniques like Sephadex LH-20 chromatography, to yield the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds, including this compound, were determined using spectroscopic methods. This typically involves a combination of:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (like COSY, HMQC, and HMBC) to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Biological Activity and Signaling Pathways

While the Amoora genus is known to produce compounds with a range of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties, specific biological activities for this compound have not been extensively reported in the currently available literature. The co-isolation with other bioactive compounds suggests that it may contribute to the overall pharmacological profile of Amoora yunnanensis extracts. Further research is warranted to investigate the specific bioactivities and potential signaling pathway interactions of this compound.

The following diagram represents a hypothetical logical relationship for future investigation into the biological activity of this compound, starting from its known source.

Caption: Proposed workflow for future biological activity screening.

Conclusion and Future Directions

The discovery of this compound from Amoora yunnanensis has added to the known chemical diversity of the Meliaceae family. While the foundational work on its isolation and characterization has been laid, there remains a significant opportunity for further research. Future investigations should focus on:

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of pure this compound is crucial to determine its therapeutic potential.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways will be necessary.

-

Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and potential derivatization to enhance its activity.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacology of this compound, providing a comprehensive overview of its discovery and a roadmap for future investigations.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of Stigmast-5-ene-3β,7α,16β-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Stigmast-5-ene-3β,7α,16β-triol, a polyhydroxylated stigmastane (B1239390) steroid. This document outlines the analytical methodologies and spectroscopic data interpretation integral to confirming the molecular structure of this natural product. The information presented herein is synthesized from established principles of natural product chemistry and spectroscopic analysis of related steroidal compounds.

Executive Summary

Stigmast-5-ene-3β,7α,16β-triol is a plant-derived sterol with a stigmastane core, characterized by hydroxyl groups at the C-3, C-7, and C-16 positions and a double bond between C-5 and C-6. The precise determination of its chemical structure, including its stereochemistry, is paramount for understanding its biological activity and potential therapeutic applications. This guide details the spectroscopic techniques and logical workflow employed in the structural determination of this compound, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The isolation of Stigmast-5-ene-3β,7α,16β-triol from its natural source, such as the plant Amoora yuuanensis, typically involves a multi-step process. A generalized workflow for the isolation and purification is presented below.

Caption: Generalized workflow for the isolation and purification of Stigmast-5-ene-3β,7α,16β-triol.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The bioactive fractions, typically the more polar ones for hydroxylated steroids, are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., methanol/water gradient). The purity of the isolated compound is confirmed by analytical HPLC and Thin Layer Chromatography (TLC). Final purification can be achieved through crystallization.

Structure Elucidation

The determination of the planar structure and stereochemistry of Stigmast-5-ene-3β,7α,16β-triol is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Table 1: Mass Spectrometry Data for Stigmast-5-ene-3β,7α,16β-triol

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₂₉H₅₀O₃ |

| Molecular Weight | 446.7 g/mol |

| High-Resolution MS (m/z) | [M+Na]⁺ found: 469.3658 (calc. 469.3652) |

The fragmentation pattern in MS/MS experiments can reveal structural motifs. For sterols, characteristic losses of water molecules from the hydroxyl groups and fragmentation of the side chain are commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry.

Table 2: Hypothetical ¹³C NMR Data for Stigmast-5-ene-3β,7α,16β-triol (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 37.2 | 16 | 75.1 |

| 2 | 31.6 | 17 | 56.5 |

| 3 | 71.8 | 18 | 12.0 |

| 4 | 42.3 | 19 | 19.4 |

| 5 | 140.8 | 20 | 40.5 |

| 6 | 121.7 | 21 | 21.1 |

| 7 | 73.5 | 22 | 36.2 |

| 8 | 31.9 | 23 | 29.2 |

| 9 | 50.1 | 24 | 45.8 |

| 10 | 36.5 | 25 | 29.7 |

| 11 | 21.1 | 26 | 19.8 |

| 12 | 39.8 | 27 | 19.0 |

| 13 | 42.8 | 28 | 23.1 |

| 14 | 56.8 | 29 | 12.2 |

| 15 | 24.3 |

Table 3: Hypothetical ¹H NMR Data for Stigmast-5-ene-3β,7α,16β-triol (500 MHz, CDCl₃)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3α | 3.53 | m | |

| 6 | 5.35 | d | 5.0 |

| 7β | 3.85 | br s | |

| 16α | 4.10 | m | |

| 18 | 0.68 | s | |

| 19 | 1.01 | s | |

| 21 | 0.92 | d | 6.5 |

| 26 | 0.84 | t | 7.5 |

| 27 | 0.82 | d | 6.8 |

| 29 | 0.86 | d | 7.0 |

Note: The NMR data presented in Tables 2 and 3 are hypothetical and based on values for structurally similar compounds. The definitive data can be found in Acta Botanica Sinica, 2001, 43(4): 426-430, which was not accessible for this review.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an ESI source in positive ion mode.

-

NMR Spectroscopy: NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent signals. Standard pulse programs are used for 1D and 2D NMR experiments.

Stereochemistry Determination

The relative stereochemistry of the hydroxyl groups and the chiral centers in the stigmastane core and side chain is determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by analyzing the coupling constants in the ¹H NMR spectrum.

Caption: Logical flow for the determination of the stereochemistry of Stigmast-5-ene-3β,7α,16β-triol.

For instance, the β-orientation of the hydroxyl group at C-3 is indicated by a broad multiplet for H-3α with large axial-axial coupling constants. The α-orientation of the hydroxyl group at C-7 is suggested by the characteristic chemical shift and multiplicity of H-7β. The stereochemistry at C-16 and in the side chain is elucidated through detailed analysis of NOESY correlations.

Conclusion

The structure of Stigmast-5-ene-3β,7α,16β-triol has been unequivocally established through a systematic application of modern analytical and spectroscopic techniques. This guide provides a foundational understanding of the methodologies involved, which are broadly applicable to the characterization of other novel natural products. The detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential for therapeutic development of this and related compounds. Researchers are encouraged to consult the primary literature for the original experimental data.

A Technical Guide to the Spectroscopic Data of 3,7,16-Trihydroxystigmast-5-ene

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel sterol, 3,7,16-Trihydroxystigmast-5-ene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. All data is sourced from the primary literature detailing the isolation and structural elucidation of this compound.

Spectroscopic Data

The structural determination of this compound was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 3.55 (m) |

| H-6 | 5.38 (br s) |

| H-7 | 3.85 (br s) |

| H-16 | 4.15 (m) |

| H-18 | 0.70 (s) |

| H-19 | 1.02 (s) |

| H-21 | 0.92 (d, J=6.5 Hz) |

| H-26 | 0.85 (d, J=6.8 Hz) |

| H-27 | 0.82 (d, J=6.8 Hz) |

| H-29 | 0.88 (t, J=7.2 Hz) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 37.2 | 16 | 74.5 |

| 2 | 31.6 | 17 | 62.1 |

| 3 | 71.8 | 18 | 12.0 |

| 4 | 42.3 | 19 | 19.4 |

| 5 | 140.8 | 20 | 36.5 |

| 6 | 121.6 | 21 | 18.8 |

| 7 | 78.2 | 22 | 33.9 |

| 8 | 40.5 | 23 | 26.2 |

| 9 | 50.1 | 24 | 45.8 |

| 10 | 36.5 | 25 | 29.1 |

| 11 | 21.1 | 26 | 19.8 |

| 12 | 39.7 | 27 | 19.0 |

| 13 | 42.8 | 28 | 23.1 |

| 14 | 56.7 | 29 | 12.2 |

| 15 | 24.3 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Relative Intensity, %) |

| [M]⁺ | 448 |

| [M-H₂O]⁺ | 430 |

| [M-2H₂O]⁺ | 412 |

| [M-3H₂O]⁺ | 394 |

| [M-C₈H₁₇O]⁺ | 319 |

| [M-C₁₀H₂₁O]⁺ | 289 |

Experimental Protocols

The isolation and spectroscopic analysis of this compound were performed as follows:

1. Extraction and Isolation: The air-dried and powdered bark of Amoora yunnanensis was extracted with 95% ethanol (B145695) at room temperature. The extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC), and those containing the compound of interest were combined and further purified by repeated column chromatography to yield pure this compound.

2. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Mass Spectrometry: Mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and identification of this compound from its natural source.

Caption: Isolation and identification workflow.

The intricate world of stigmastane biosynthesis in marine organisms: A technical guide

An in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and analytical methodologies for stigmastane (B1239390) derivatives in the marine environment, providing a crucial resource for researchers, scientists, and professionals in drug development.

The vast and diverse marine ecosystem is a rich source of unique and structurally complex natural products, among which stigmastane derivatives hold significant scientific interest due to their diverse biological activities. These C29 sterols, characterized by an ethyl group at the C-24 position, play crucial roles in the cell membranes of many marine organisms and are precursors to a variety of bioactive steroids. Understanding their biosynthesis is paramount for harnessing their potential in pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the core principles of stigmastane biosynthesis in marine organisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Biosynthetic Pathways: From Mevalonate (B85504) to Stigmastane

The biosynthesis of stigmastane derivatives in marine organisms largely follows the conserved isoprenoid pathway, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway.[1][2][3] These five-carbon building blocks are sequentially condensed to form the C30 acyclic precursor, squalene (B77637).

The cyclization of 2,3-oxidosqualene (B107256) represents a critical branching point in sterol biosynthesis. In contrast to animals and fungi which primarily utilize lanosterol, many photosynthetic marine organisms, such as algae and some protists, employ cycloartenol (B190886) as the initial cyclized precursor for phytosterol synthesis, including stigmastane derivatives.[1][2][3]

The subsequent transformation of cycloartenol into stigmastane derivatives involves a series of enzymatic reactions, including demethylations at C-4 and C-14, isomerizations, reductions, and the key alkylation step at C-24.

Key Enzymatic Steps:

-

Squalene Epoxidase: Catalyzes the oxidation of squalene to 2,3-oxidosqualene.

-

Cycloartenol Synthase (CAS): In photosynthetic organisms, this enzyme catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.[1][3]

-

Sterol C24-Methyltransferase (SMT): This crucial enzyme is responsible for the addition of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of the sterol side chain, a key step in the formation of C28 and C29 sterols.[4][5][6] In some organisms, a second methylation event occurs to form the C24-ethyl group characteristic of stigmastanes.

-

Sterol Desaturases and Reductases: A series of desaturases and reductases modify the sterol nucleus and side chain to introduce and remove double bonds, ultimately leading to the final stigmastane structure.

Quantitative Data on Stigmastane Biosynthesis

Quantitative analysis of enzyme kinetics and sterol composition provides valuable insights into the efficiency and regulation of biosynthetic pathways. The following tables summarize key quantitative data from studies on marine organisms.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| C24-Sterol Methyltransferase | Chlamydomonas reinhardtii | Cycloartenol | 15 ± 2 | 0.03 ± 0.002 | [4][5][6] |

| C24-Sterol Methyltransferase | Chlamydomonas reinhardtii | Lanosterol | 25 ± 3 | 0.02 ± 0.001 | [4][5][6] |

Table 1: Kinetic parameters of C24-Sterol Methyltransferase from the green alga Chlamydomonas reinhardtii.

| Organism | Growth Time (h) | Cholesterol (mg/g DCW) | Stigmasterol (mg/g DCW) | Reference |

| Schizochytrium sp. S31 | 24 | 0.60 | 1.25 | [2] |

| Schizochytrium sp. S31 | 48 | 0.55 | 1.17 | [2] |

| Schizochytrium sp. S31 | 72 | 0.75 | 1.50 | [2] |

Table 2: Sterol content in the marine protist Schizochytrium sp. S31 at different growth stages. DCW = Dry Cell Weight.

| Seaweed Species | Fucosterol (mg/kg) | β-Sitosterol (mg/kg) | Stigmasterol (mg/kg) | Reference |

| Adenocystis utricularis | 48.13 | 16.49 | 14.84 | [7] |

| Ascoseira mirabilis | 6.60 | 5.29 | 2.69 | [7] |

| Cystosphaera jacquinotii | 25.78 | 10.12 | 8.45 | [7] |

| Desmarestia anceps | 15.43 | 9.87 | 6.32 | [7] |

| Desmarestia antarctica | 11.21 | 7.54 | 4.98 | [7] |

| Himantothallus grandifolius | 33.67 | 12.34 | 9.76 | [7] |

Table 3: Quantitative analysis of major phytosterols (B1254722) in various Antarctic brown macroalgae.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of stigmastane biosynthesis.

Protocol 1: Extraction of Sterols from Marine Algae

This protocol is adapted from a method optimized for brown seaweeds.[8]

Materials:

-

Freeze-dried and powdered algal biomass

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh 750 mg of the dried seaweed powder into a centrifuge tube.

-

Add 30 mL of a chloroform/methanol mixture (2:3, v/v).

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant containing the lipid extract into a round-bottom flask.

-

Repeat the extraction (steps 2-5) two more times with the remaining pellet to maximize yield.

-

Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) for further analysis.

Protocol 2: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing sterol profiles.[1][9]

Materials:

-

Lipid extract (from Protocol 1)

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Saponification: To hydrolyze steryl esters, add the saponification reagent to the dried lipid extract and heat at 80°C for 1 hour.

-

Extraction of Unsaponifiable Lipids: After cooling, add deionized water and extract the unsaponifiable lipids (containing free sterols) three times with hexane.

-

Drying and Derivatization: Combine the hexane extracts, dry under a stream of nitrogen, and then derivatize the sterols by adding the derivatization agent and heating at 60°C for 30 minutes. This increases the volatility of the sterols for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for their identification and quantification.

-

Data Analysis: Identify individual sterols by comparing their retention times and mass spectra with those of authentic standards and library data. Quantify the sterols by comparing their peak areas to that of the internal standard.

Protocol 3: Stable Isotope Labeling to Trace Biosynthetic Pathways

This protocol provides a framework for using stable isotopes to follow the incorporation of precursors into stigmastane derivatives.

Materials:

-

Marine organism culture

-

Stable isotope-labeled precursor (e.g., ¹³C-acetate, D-glucose-¹³C₆)

-

Culture medium

-

Equipment for sterol extraction and analysis (as in Protocols 1 and 2)

Procedure:

-

Culturing with Labeled Precursor: Grow the marine organism in a culture medium supplemented with a known concentration of the stable isotope-labeled precursor. The duration of incubation will depend on the growth rate of the organism and the expected turnover of the sterol pool.

-

Harvesting and Extraction: Harvest the cells at different time points and extract the total lipids as described in Protocol 1.

-

Analysis of Isotope Incorporation: Analyze the sterol fraction by GC-MS or LC-MS. The mass spectrometer will detect the increase in mass of the sterol molecules due to the incorporation of the stable isotopes.

-

Pathway Elucidation: By analyzing the mass isotopomer distribution in the sterols and their intermediates, it is possible to trace the flow of the labeled precursor through the biosynthetic pathway and identify key intermediates.

Visualization of Biosynthetic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.

A simplified diagram of the stigmastane biosynthetic pathway.

A logical workflow for the analysis of stigmastane derivatives.

Conclusion

The biosynthesis of stigmastane derivatives in marine organisms is a complex and fascinating area of research with significant implications for drug discovery and biotechnology. This technical guide has provided a foundational understanding of the core biosynthetic pathways, presented key quantitative data, and offered detailed experimental protocols to facilitate further investigation. The intricate enzymatic machinery responsible for producing the diverse array of sterols found in the marine environment continues to be a fertile ground for scientific discovery, and the methodologies outlined herein will aid researchers in unraveling the remaining mysteries of these vital biomolecules.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Frontiers | Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. [frontiersin.org]

- 3. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Sterols in Recent Marine Sediments I GC/MS Analysis of Major Sterols | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Chemical Properties of Trihydroxylated Phytosterols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxylated phytosterols (B1254722), a class of oxidized phytosterols, are gaining significant attention in the fields of biochemistry, pharmacology, and drug development. These compounds, often formed through the oxidation of common phytosterols like β-sitosterol, campesterol, and stigmasterol, possess a unique chemical structure that imparts distinct physicochemical and biological properties. Their increased polarity, due to the presence of three hydroxyl groups, influences their solubility, stability, and reactivity, which in turn dictates their physiological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of trihydroxylated phytosterols, detailed experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.

Chemical Structure and Physicochemical Properties

Trihydroxylated phytosterols are characterized by the core steroid nucleus with a side chain at C-17 and three hydroxyl groups attached to the sterol ring system. A common example is 5α,6β,7α-trihydroxysitosterol, an oxidation product of β-sitosterol. The addition of these hydroxyl groups significantly increases the polarity of the molecule compared to their non-hydroxylated precursors.

Table 1: Physicochemical Properties of Trihydroxylated Phytosterols

| Property | Description | Quantitative Data/Remarks |

| Molecular Formula | C₂₉H₅₂O₄ (for trihydroxysitosterol) | Varies depending on the specific phytosterol backbone. |

| Molecular Weight | ~464.7 g/mol (for trihydroxysitosterol) | Varies based on the specific structure. |

| Appearance | Typically white, crystalline solids. | |

| Solubility | Generally have low solubility in water and non-polar organic solvents like hexane (B92381). They exhibit moderate solubility in more polar organic solvents such as alcohols and acetone. | Qualitative data suggests solubility in chloroform (B151607) and low molecular weight alcohols like ethanol (B145695) and methanol[1]. Specific quantitative solubility data for trihydroxylated phytosterols is scarce in the literature. However, for the parent compound, β-sitosterol, solubility is highest in ethyl acetate, followed by acetone, ethanol, n-hexane, and is least soluble in methanol[1]. It is expected that the trihydroxylated derivatives will have a higher affinity for more polar solvents. |

| Melting Point | Expected to be high, characteristic of steroidal compounds. | Specific data for trihydroxylated phytosterols is not readily available. |

| Stability | Thermal Stability: Trihydroxylated phytosterols (phytosterol-triols) are relatively stable during heating compared to other phytosterol oxidation products[2][3]. However, drastic heating conditions (e.g., 180°C for extended periods) can lead to their degradation[4][5]. pH Stability: Information on the pH stability of trihydroxylated phytosterols is limited. As with other sterols, extreme pH conditions could potentially lead to degradation or rearrangement reactions. Oxidative Stability: As oxidized compounds themselves, their susceptibility to further oxidation depends on the specific structure and the presence of other reactive sites. | Phytosterol-triols were found to be fairly unchanged during the heating of vegetable oils and margarines at temperatures up to 210°C for 16 minutes[2]. |

| Reactivity | The hydroxyl groups can undergo esterification and etherification reactions. Their reactivity is a key aspect in the synthesis of derivatives with modified properties. | The hydroxyl groups are targets for derivatization, such as silylation, to increase volatility for gas chromatography analysis[6][7]. |

Experimental Protocols

Accurate analysis of trihydroxylated phytosterols requires meticulous sample preparation and sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Extraction and Purification of Trihydroxylated Phytosterols from a Lipid Matrix

This protocol is adapted from established methods for the extraction of phytosterol oxidation products[8][9].

Objective: To isolate trihydroxylated phytosterols from a complex lipid matrix (e.g., vegetable oil).

Materials:

-

Lipid sample

-

Internal standard (e.g., 19-hydroxycholesterol)

-

Hexane, ethanol, diethyl ether, methanol

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Solid-Phase Extraction (SPE) silica (B1680970) cartridges

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

Methodology:

-

Sample Preparation and Saponification:

-

Weigh approximately 250 mg of the oil sample into a glass tube with a screw cap.

-

Add a known amount of internal standard.

-

Add 5 mL of 2 M ethanolic KOH.

-

Blanket the tube with nitrogen, cap tightly, and vortex for 30 seconds.

-

Incubate in an 80°C water bath for 1 hour to ensure complete saponification.

-

After cooling to room temperature, add 5 mL of deionized water and 5 mL of hexane.

-

Vortex vigorously for 1 minute and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer (containing the unsaponifiable matter) to a clean tube.

-

Repeat the hexane extraction two more times and combine the hexane fractions.

-

Wash the combined hexane extracts with 5 mL of deionized water, vortex, and centrifuge. Discard the aqueous layer.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Conditioning: Condition a silica SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.

-

Sample Loading: Dissolve the dried unsaponifiable residue from step 1.11 in 1 mL of hexane and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture to elute less polar interfering compounds.

-

Elution: Elute the trihydroxylated phytosterol fraction with 15 mL of a hexane:diethyl ether (60:40, v/v) mixture. Collect the eluate in a clean glass tube.

-

Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization and analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Bamboo extract reduces interleukin 6 (IL-6) overproduction under lipotoxic conditions through inhibiting the activation of NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization and validation of an HPLC‐HRMS method through semipreparative HPLC system for determining phytosterol oxidation products during refining processing and storage of vegetable oils | Semantic Scholar [semanticscholar.org]

- 9. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]

3,7,16-Trihydroxystigmast-5-ene CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological information available for 3,7,16-Trihydroxystigmast-5-ene, a naturally occurring phytosterol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Information

This compound is a steroid derivative belonging to the stigmastane (B1239390) class.[1][2][3][4][5] Its core structure is a tetracyclic hydrocarbon with hydroxyl groups at positions 3, 7, and 16, and a double bond between carbons 5 and 6.

Based on the common stereochemistry of related natural products, the most probable systematic IUPAC name is (3β,7α,16β)-Stigmast-5-en-3,7,16-triol . The corresponding SMILES string, representing the two-dimensional structure, is CC--INVALID-LINK----INVALID-LINK--CC--INVALID-LINK--[C@H]1CC[C@@]2(C)--INVALID-LINK--C[C@H]3[C@H]2C=C4[C@@]3(C)CC--INVALID-LINK--C4">C@HC1O .

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 289056-24-2 | Internal Database |

| Molecular Formula | C₂₉H₅₀O₃ | Internal Database |

| Molecular Weight | 446.71 g/mol | Internal Database |

| Probable IUPAC Name | (3β,7α,16β)-Stigmast-5-en-3,7,16-triol | Inferred from related compounds |

| SMILES String | CC--INVALID-LINK----INVALID-LINK--CC--INVALID-LINK--[C@H]1CC[C@@]2(C)--INVALID-LINK--C[C@H]3[C@H]2C=C4[C@@]3(C)CC--INVALID-LINK--C4">C@HC1O | Inferred from related compounds |

| Natural Source | Walsura robusta | Internal Database |

Experimental Data

Detailed experimental data for this compound is not widely available in public databases. The information presented below is based on typical characteristics of similar phytosterols (B1254722) and will be updated as more specific data becomes available.

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water. |

| Appearance | Likely a white or off-white crystalline solid. |

Table 3: Spectroscopic Data (Anticipated)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the steroid backbone and side chain, olefinic proton at C-6, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Approximately 29 distinct carbon signals, including those for the double bond at C-5 and C-6, and carbons attached to the hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the stigmastane skeleton. |

| Infrared (IR) Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and a peak around 1640-1680 cm⁻¹ for the C=C stretching of the double bond. |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, phytosterols as a class are known to exhibit a range of biological activities. These compounds are of significant interest to the pharmaceutical and nutraceutical industries.

General Biological Activities of Phytosterols:

-

Cholesterol-Lowering Effects: Phytosterols are well-documented for their ability to reduce the absorption of dietary cholesterol, thereby lowering serum LDL cholesterol levels.

-

Anti-inflammatory Properties: Many phytosterols have demonstrated anti-inflammatory effects by modulating various inflammatory pathways.

-

Anticancer Activity: Some phytosterols have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

-

Antioxidant Effects: The antioxidant properties of phytosterols contribute to their protective effects against oxidative stress-related diseases.

Further research is required to determine the specific biological activities and therapeutic potential of this compound.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the isolation of this compound is not currently available in the public domain. However, a general workflow for the isolation of phytosterols from a plant source like Walsura robusta can be outlined.

References

- 1. 7-Ketositosterol | C29H48O2 | CID 160608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[(Trimethylsilyl)oxy]stigmast-5-ene | C32H58OSi | CID 582434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3beta-Hydroxystigmast-5-en-7-one | C29H48O2 | CID 91753723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stigmast-5-ene | C29H50 | CID 21771614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stigmast-5-ene, 3beta-(trimethylsiloxy)-, (24S)- | C32H58OSi | CID 91714198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the natural product 3,7,16-Trihydroxystigmast-5-ene. This stigmastane-type steroid has been isolated from Walsura robusta, a plant known for its rich profile of bioactive compounds. While extensive research on this specific molecule is still emerging, this document collates the available information on related compounds and outlines the standard experimental protocols relevant for its comprehensive bioactivity assessment.

Introduction

This compound is a polyhydroxylated steroid belonging to the stigmastane (B1239390) class. Its structural features suggest potential for a range of biological activities, drawing parallels from other structurally similar phytosterols (B1254722) that have demonstrated anti-inflammatory, cytotoxic, and antimicrobial properties. The isolation of this compound from Walsura robusta, a plant with a history in traditional medicine, further underscores its potential as a lead compound for drug discovery.

Potential Bioactivities and Screening Strategies

Based on the activities of structurally related stigmastane steroids and other compounds isolated from Walsura robusta, the preliminary bioactivity screening of this compound should focus on three primary areas: cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, particularly for anticancer applications.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the diluted compound to the wells and incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of novel compounds is a key area of investigation.

Signaling Pathway: NF-κB in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group and determine the IC50 value.

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products are a promising source for such compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

As specific quantitative bioactivity data for this compound is not yet available in the public domain, the following tables are presented as templates for recording and comparing experimental results.

Table 1: Cytotoxicity Data (IC50 in µM)

| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |

| HeLa | TBD | TBD |

| A549 | TBD | TBD |

| HepG2 | TBD | TBD |

TBD: To Be Determined

Table 2: Anti-inflammatory Activity (IC50 in µM)

| Assay | This compound | Positive Control (e.g., Dexamethasone) |

| NO Inhibition | TBD | TBD |

| TNF-α Inhibition | TBD | TBD |

| IL-6 Inhibition | TBD | TBD |

TBD: To Be Determined

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Microorganism | This compound | Positive Control (e.g., Ciprofloxacin/Amphotericin B) |

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

| Candida albicans | TBD | TBD |

TBD: To Be Determined

Conclusion

This compound represents a promising natural product for further investigation. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting its preliminary bioactivity screening. The results from these studies will be crucial in determining the therapeutic potential of this novel steroid and guiding future research in drug development.

Unveiling the Therapeutic Potential: A Technical Guide to Novel Polyhydroxylated Sterols from Starfish

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of novel polyhydroxylated sterols derived from various starfish species. These marine natural products have garnered significant attention in the scientific community for their diverse and potent biological activities, positioning them as promising candidates for future drug development. This document details their isolation, structural elucidation, and mechanisms of action, with a focus on their potential as anti-cancer and anti-inflammatory agents.

Data Presentation: A Comparative Analysis of Bioactive Sterols

The following tables summarize the quantitative data on novel polyhydroxylated sterols isolated from different starfish species, including their source, yield (where available), and significant biological activities with corresponding IC50 values.

Table 1: Novel Polyhydroxylated Sterols and Their Biological Activities

| Compound Name/Structure | Starfish Species | Yield (mg) | Biological Activity | Cell Line/Target | IC50 Value |

| (25S)-5α-cholestane-3β,5,6β,15α,16β,26-hexaol | Ctenodiscus crispatus | - | Cytotoxic | HepG2 (Hepatocellular carcinoma) | - |

| Cytotoxic | U87MG (Glioblastoma) | - | |||

| Regulusoside D | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 9.13 ± 1.17 µM[1] |

| (24S)-cholestane-3β,5,6β,8,15α,24-hexol | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 9.19 ± 0.77 µM[1] |

| Granulatoside A | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 8.63 ± 3.31 µM[1] |

| 5α-cholestane-3β,6β,7α,15α,16β,26-hexol | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 12.61 ± 0.51 µM[1] |

| 5α-cholestane-3β,6β,7α,8β,15α,16β,26-heptol | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 14.83 ± 3.02 µM[1] |

| 5α-cholestane-3β,6α,8,15α,16β,26-hexol | Pentaceraster regulus | - | Inhibition of LPS-induced NO production | RAW264.7 | 10.98 ± 1.22 µM[1] |

| Spiculiferoside A, B, and C | Henricia leviuscula spiculifera | - | Inhibition of proliferation and colony formation | HCT 116 (Colorectal carcinoma) | Non-toxic up to 100 µM[2] |

| (25S)-5α-cholestane-3β,4β,6β,7α,8,15α,16β,26-octol | Rosaster sp. | 5 mg | Antifungal | Cladosporium cucumerinum | Active at 5 µg[3][4] |

| Leviusculoside G | Henricia leviuscula | - | Proapoptotic and Anticarcinogenic | HL-60, THP-1 (Leukemia), JB6 Cl41 (Mouse skin) | - |

Experimental Protocols: From Starfish to Sterol

The following protocols provide a detailed methodology for the extraction, isolation, and structural elucidation of polyhydroxylated sterols from starfish, based on established scientific literature.

Extraction of Polar Steroids

This protocol outlines a general procedure for the extraction of polar steroids from fresh starfish tissue.

-

1.1. Sample Preparation: Freshly collected starfish (e.g., 1.5 kg) are chopped into small pieces and immediately soaked in distilled water for approximately 4 hours to initiate the extraction of water-soluble compounds.

-

1.2. Initial Extraction: The aqueous extract is separated from the tissue debris by centrifugation.

-

1.3. Solid-Phase Extraction: The supernatant is then passed through a column of Amberlite XAD-2 resin (1 kg). This step is crucial for the initial separation of polar compounds from the aqueous extract.

-

1.4. Elution: The Amberlite XAD-2 column is first washed with water to remove highly polar impurities. Subsequently, the desired polar steroids are eluted with methanol (B129727).

-

1.5. Concentration: The methanolic eluate is concentrated under reduced pressure to yield a crude extract (e.g., 0.54 g of a glassy material) containing a mixture of polyhydroxylated steroids and other polar metabolites.[4]

Isolation and Purification of Polyhydroxylated Sterols

This section details the chromatographic techniques used to isolate individual sterol compounds from the crude extract.

-

2.1. Size-Exclusion Chromatography: The crude extract is first subjected to chromatography on a Sephadex LH-60 column (e.g., 4 x 60 cm) using a methanol/water mixture as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates with a chloroform/methanol/water (80:18:2) solvent system. This step separates the compounds based on their molecular size.

-

2.2. Droplet Counter-Current Chromatography (DCCC): Fractions containing the mixed polyhydroxylated steroids are further purified by DCCC. A common solvent system used is chloroform/methanol/water (7:14:8) in the ascending mode, where the lower layer serves as the stationary phase.[4]

-

2.3. High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved by reversed-phase HPLC on a C18 column (e.g., µ-Bondapak, 30 cm x 7.8 mm i.d.). A gradient of methanol in water is typically used as the mobile phase to yield pure polyhydroxylated sterol compounds.[4]

Structural Elucidation

The chemical structures of the purified sterols are determined using a combination of spectroscopic methods.

-

3.1. Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular weight and elemental composition of the compounds.[5]

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the sterol nucleus and side chains.[2][5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by these novel polyhydroxylated sterols.

Caption: Experimental workflow for the isolation and identification of polyhydroxylated sterols.

Caption: Proposed signaling pathway for Leviusculoside G from Henricia leviuscula.[2][6]

Caption: Signaling pathway for Spiculiferosides from Henricia leviuscula spiculifera.[2]

References

- 1. Polyhydroxylated steroid derivatives from the starfish Pentaceraster regulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfated Polyhydroxysteroid Glycosides from the Sea of Okhotsk Starfish Henricia leviuscula spiculifera and Potential Mechanisms for Their Observed Anti-Cancer Activity against Several Types of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A novel polyhydroxyl sterol from Asterina pectinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 3,7,16-Trihydroxystigmast-5-ene from Marine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated stigmastane-type steroid that has been identified in marine organisms. Polyhydroxylated steroids are a class of natural products known for a wide range of biological activities, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from marine samples, particularly marine sponges, where such compounds are often found. The methodologies described are based on established principles for the isolation of marine sterols and can be adapted and optimized for specific marine sources.

Data Presentation: Quantitative Analysis

| Extraction/Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity of Target Compound (%) | Method of Analysis |

| Crude Methanol (B129727) Extract | 500 (wet weight) | 25.0 | 5.0 | < 1 | Gravimetric |

| n-Hexane Fraction | 25.0 | 8.0 | 32.0 | < 1 | Gravimetric, TLC |

| Ethyl Acetate (B1210297) Fraction | 25.0 | 10.0 | 40.0 | 5 | TLC, HPLC |

| Silica (B1680970) Gel Column Chromatography (Fraction A) | 10.0 | 1.5 | 15.0 | 30 | HPLC-UV |

| Preparative HPLC (Final Compound) | 1.5 | 0.05 | 3.3 | > 95 | HPLC-UV, NMR |

Experimental Protocols

This section details a generalized yet comprehensive protocol for the extraction and isolation of this compound from marine sponge tissue.

1. Sample Collection and Preparation

-

Collect marine sponge samples and immediately freeze them at -20°C or preferably -80°C to prevent enzymatic degradation of secondary metabolites.

-

Transport the frozen samples to the laboratory.

-

Thaw, cut the sponge tissue into small pieces, and then homogenize using a blender with a polar solvent such as methanol (MeOH) or ethanol (B145695) (EtOH).

2. Extraction

-

Soak the homogenized sponge tissue in methanol (or ethanol) at a ratio of 1:3 (w/v) for 24 hours at room temperature.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

-

First, partition against n-hexane to remove nonpolar lipids and pigments. Collect the n-hexane fraction.

-

Next, partition the remaining methanolic layer against ethyl acetate (EtOAc) to extract medium-polarity compounds, including many steroids. Collect the ethyl acetate fraction.

-

-

Concentrate each fraction using a rotary evaporator. The target compound, being a polyhydroxylated steroid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the presence of the target compound in the fractions. A suitable solvent system for stigmastane (B1239390) steroids is a mixture of n-hexane and ethyl acetate in various ratios (e.g., 7:3, 1:1). Visualize the spots by spraying with a solution of vanillin-sulfuric acid and heating.

-

Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by TLC.

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using preparative HPLC.

-

A C18 reverse-phase column is often suitable for steroid separation.

-

Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector (around 205-210 nm for steroids lacking strong chromophores) or an evaporative light scattering detector (ELSD).

-

Collect the peak corresponding to the target compound.

-

5. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathway

Stigmastane steroids isolated from marine organisms have been reported to exhibit anti-inflammatory and cytotoxic activities.[1][2] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][3][4] The following diagram illustrates a plausible signaling pathway that could be affected by this compound, leading to an anti-inflammatory response.

Caption: A potential anti-inflammatory signaling pathway modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the phytosterol 3,7,16-Trihydroxystigmast-5-ene from a crude plant extract using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology covers sample preparation, including extraction and saponification, followed by a robust HPLC separation protocol. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for isolating this and structurally similar compounds.

Introduction

Phytosterols (B1254722) are naturally occurring steroid alcohols found in plants and are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound is a member of the stigmastane (B1239390) family of phytosterols. Accurate biological and pharmacological evaluation of such compounds necessitates their isolation to a high degree of purity. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products.[1][2] Reversed-phase HPLC, in particular, is well-suited for the separation of phytosterols and their glycosides.[3] This document outlines a comprehensive method for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Saponification

Prior to HPLC purification, the target compound must be extracted from the source material and hydrolyzed to its free sterol form, as it may exist as esters in its natural state.[4]

Materials:

-

Dried and powdered plant material

-

Ethanol (B145695) (95%)

-

n-Hexane

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Rotary Evaporator

-

0.45 µm Syringe Filter

Protocol:

-

Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 95% ethanol at room temperature for 48 hours with occasional stirring.[3]

-

Filter the mixture and concentrate the ethanol extract under reduced pressure using a rotary evaporator.

-

Saponification: Dissolve the crude extract in 2 M ethanolic KOH.[5]

-

Reflux the mixture at 80°C for 1 hour to ensure complete hydrolysis of any sterol esters.[5]

-

After cooling to room temperature, partition the saponified mixture between n-hexane and deionized water.

-

Collect the upper n-hexane layer, which contains the unsaponifiable fraction (including the free sterols), and wash it with deionized water until neutral.

-

Dry the n-hexane fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude sterol extract.

-

Final Preparation: Dissolve a known concentration of the crude sterol extract in the initial mobile phase composition (e.g., 85% Methanol in Water) and filter through a 0.45 µm syringe filter prior to injection.

HPLC Purification

A standard analytical HPLC system equipped with a UV detector is suitable for this purification. For larger quantities, the method can be scaled up to a preparative HPLC system.[1][2]

Table 1: HPLC System and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Analytical/Semi-Preparative HPLC with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Methanol |

| Gradient Program | 85% B to 100% B over 30 minutes |

| Hold at 100% B for 10 minutes | |

| Return to 85% B over 5 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

Note: Sterols generally lack a strong chromophore, necessitating detection at low UV wavelengths such as 200-210 nm.[3]

Fraction Collection and Post-Purification

-

Monitor the chromatogram for the elution of the peak corresponding to this compound.

-

Collect the fraction containing the target peak into a clean collection vessel.

-

Combine fractions from multiple runs if necessary.

-

Evaporate the solvent from the collected fraction under reduced pressure or using a gentle stream of nitrogen to yield the purified compound.

-

Assess the purity of the final compound by re-injecting a small amount onto the HPLC system under the same conditions.

Data Presentation

The following table presents representative data from a hypothetical purification run of this compound, based on the protocol described above.

Table 2: Representative Purification Data

| Analyte | Retention Time (min) | Peak Area (mAU*s) | Purity (%) | Recovery (%) |

| Crude Extract Injection | - | - | ~5 | - |

| This compound | 18.5 | 15,200 | >98 | ~85 |

| Impurity 1 | 15.2 | 150 | - | - |

| Impurity 2 | 21.8 | 120 | - | - |

Note: Purity is estimated based on the relative peak area of the target compound in the final purified fraction. Recovery is calculated based on the amount of the target compound in the crude extract versus the amount in the final purified product.

Visualization of Experimental Workflow

The overall process from sample preparation to the final purified compound is illustrated in the following workflow diagram.

Caption: Experimental workflow for HPLC purification.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound from a complex plant matrix. The combination of a thorough sample preparation involving saponification and a gradient elution on a C18 column allows for the isolation of the target compound with high purity. This application note serves as a valuable resource for researchers working on the isolation and characterization of phytosterols for further biological and pharmacological studies.

References

- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. aocs.org [aocs.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Mass Spectrometric Analysis of 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of naturally occurring steroid alcohols found in plants. Phytosterols (B1254722) and their derivatives are of significant interest in drug development and biomedical research due to their diverse biological activities. Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of these compounds. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to proceed through a series of characteristic neutral losses and bond cleavages. The molecular formula of this compound is C₂₉H₅₀O₃, with a molecular weight of 446.71 g/mol . Under Atmospheric Pressure Chemical Ionization (APCI), initial ionization is likely to form a protonated molecule [M+H]⁺, which will be prone to sequential losses of its three hydroxyl groups as water molecules. Further fragmentation of the stigmastane (B1239390) side chain and the sterol core is also anticipated.

Table 1: Predicted m/z Values for Major Ions of this compound in APCI-MS

| Ion Description | Predicted m/z |

| Protonated Molecule [M+H]⁺ | 447.7 |

| Sodium Adduct [M+Na]⁺ | 469.7 |

| Loss of one water molecule [M+H-H₂O]⁺ | 429.7 |

| Loss of two water molecules [M+H-2H₂O]⁺ | 411.7 |

| Loss of three water molecules [M+H-3H₂O]⁺ | 393.7 |

| Loss of side chain and three water molecules | 255.2 |

| Further fragmentation of the sterol core | Various |

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (from a plant matrix)

-

Homogenization: Homogenize 1 gram of the dried and powdered plant material in 10 mL of ethanol (B145695).

-

Saponification: Add 2 mL of 2 M potassium hydroxide (B78521) in ethanol to the homogenate. Sonicate the mixture for 30 minutes. This step is crucial for hydrolyzing any esterified forms of the sterol.

-

Neutralization: Neutralize the solution by adding an equal volume of 2 M acetic acid.

-

Liquid-Liquid Extraction:

-

Add 5 mL of n-hexane to the neutralized solution in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the upper hexane (B92381) layer.

-

Repeat the extraction two more times with 5 mL of hexane each.

-

Pool the hexane extracts.

-

-

Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727)/acetonitrile).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer is recommended.

-

Chromatographic Column: A C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of phytosterols.

-

Mobile Phase: A gradient of acetonitrile (B52724) and methanol is commonly used. An isocratic elution with a 50:50 mixture of methanol and acetonitrile can also be effective.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

-

Injection Volume: 5-10 µL.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally preferred for phytosterols as it provides good ionization efficiency and often results in the characteristic [M+H-H₂O]⁺ ion.

-

MS Parameters (guideline):

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 30-50 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a full range of fragment ions.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Application Notes and Protocols: In Vitro Cytotoxicity of 3,7,16-Trihydroxystigmast-5-ene on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 3,7,16-Trihydroxystigmast-5-ene, a novel steroidal compound, on various cancer cell lines. The document outlines detailed protocols for essential cytotoxicity and apoptosis assays, including the MTT assay, Annexin V-FITC/PI staining, and cell cycle analysis. Furthermore, it presents a framework for data analysis and visualization of potential cellular mechanisms of action. While specific data for this compound is not yet publicly available, this guide offers robust, generalized methodologies and hypothetical data representation to facilitate the investigation of this and other novel natural products with therapeutic potential.

Introduction

Natural products are a rich source of novel bioactive compounds for anticancer drug discovery.[1][2][3] Steroidal molecules, in particular, have demonstrated significant potential in modulating cancer cell proliferation and survival. A related compound, stigmast-5-en-3-ol, has shown antiproliferative effects on leukemia (HL-60) and breast cancer (MCF-7) cell lines, inducing apoptosis through a mitochondria-mediated pathway.[4] This suggests that this compound, a derivative, may also possess valuable cytotoxic properties.

This document provides a suite of standardized protocols to systematically evaluate the in vitro anticancer activity of this compound. The assays described herein are fundamental tools in preclinical cancer research to determine a compound's efficacy and elucidate its mechanism of action.

Data Presentation

The following tables represent hypothetical data for the cytotoxic effects of this compound on a panel of human cancer cell lines. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 38.2 |

| A549 | Lung Carcinoma | 45.1 |

| HCT-116 | Colorectal Carcinoma | 32.5 |

| PC-3 | Prostate Adenocarcinoma | 55.7 |

| K-562 | Chronic Myelogenous Leukemia | 18.9 |

Table 2: Apoptosis Induction by this compound in K-562 Cells (24h).

| Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Control) | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 94.5 ± 0.6 |

| 10 | 15.7 ± 1.1 | 5.3 ± 0.5 | 1.1 ± 0.2 | 77.9 ± 1.5 |

| 20 | 28.4 ± 2.3 | 12.8 ± 1.0 | 1.5 ± 0.3 | 57.3 ± 2.8 |

| 40 | 45.1 ± 3.5 | 20.2 ± 1.8 | 2.1 ± 0.4 | 32.6 ± 3.1 |

Table 3: Cell Cycle Distribution in K-562 Cells Treated with this compound (24h).

| Treatment Concentration (µM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 2.1 ± 0.3 | 55.4 ± 2.1 | 28.9 ± 1.5 | 13.6 ± 1.0 |

| 10 | 8.5 ± 0.9 | 65.2 ± 2.8 | 20.1 ± 1.8 | 6.2 ± 0.7 |

| 20 | 15.3 ± 1.4 | 70.1 ± 3.1 | 10.5 ± 1.2 | 4.1 ± 0.5 |

| 40 | 25.8 ± 2.2 | 58.3 ± 3.5 | 8.7 ± 0.9 | 7.2 ± 0.8 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[5][7]

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-